ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound is characterized by the presence of a morpholine ring, a thiophene ring, and an ethyl ester group, making it a versatile molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with morpholine.
Esterification: The ethyl ester group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where nucleophiles can replace the morpholine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate: Similar thiophene structure but with an amino group and pyridine ring.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a morpholine ring and pyridine ring, similar functional groups but different core structure.
Uniqueness
ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, morpholine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N2O4S |
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Molecular Weight |
340.4g/mol |
IUPAC Name |
ethyl 5-ethyl-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-3-12-11-13(16(20)22-4-2)15(23-12)17-14(19)5-6-18-7-9-21-10-8-18/h11H,3-10H2,1-2H3,(H,17,19) |
InChI Key |
UBYKKSNRJIVBEI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2CCOCC2)C(=O)OCC |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2CCOCC2)C(=O)OCC |
Origin of Product |
United States |
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